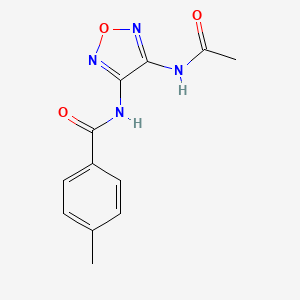

N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methylbenzamide

Description

N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methylbenzamide is a benzamide derivative featuring a 1,2,5-oxadiazole (also known as furazan) ring substituted with an acetamido group at the 4-position and a 4-methylbenzamide moiety at the 3-position. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including histone deacetylase (HDAC) inhibition and antiproliferative effects . The 1,2,5-oxadiazole scaffold contributes to its metabolic stability and binding affinity, while the acetamido and methylbenzamide groups modulate selectivity and potency toward specific biological targets.

Properties

CAS No. |

640238-19-3 |

|---|---|

Molecular Formula |

C12H12N4O3 |

Molecular Weight |

260.25 g/mol |

IUPAC Name |

N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methylbenzamide |

InChI |

InChI=1S/C12H12N4O3/c1-7-3-5-9(6-4-7)12(18)14-11-10(13-8(2)17)15-19-16-11/h3-6H,1-2H3,(H,13,15,17)(H,14,16,18) |

InChI Key |

CIGHCDYMTVZTBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NON=C2NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with acetic anhydride to introduce the acetamido group. The final step involves the cyclization of the intermediate with nitrous acid to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The acetamido and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methylbenzamide lies in its potential anticancer properties. Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer activity against various cancer cell lines. For instance, studies have shown that certain oxadiazole derivatives can inhibit the growth of human cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% . The mechanism behind this activity often involves the induction of apoptosis and disruption of cellular proliferation pathways.

Antimicrobial Properties

In addition to anticancer effects, this compound has demonstrated antimicrobial activity. Compounds containing oxadiazole moieties have been reported to exhibit effective antibacterial and antifungal properties against a range of pathogens. For example, studies have highlighted that certain oxadiazole derivatives show potent activity against both Gram-positive and Gram-negative bacteria . This makes them candidates for developing new antimicrobial agents.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Research into similar compounds has revealed their effectiveness in inhibiting enzymes such as dihydrofolate reductase (DHFR), which is crucial in purine synthesis and a target for various antimetabolite drugs . The inhibition of such enzymes can lead to therapeutic benefits in treating conditions like cancer and bacterial infections.

Pharmacological Studies

Pharmacological evaluations have shown that compounds similar to this compound possess favorable pharmacokinetic properties. Studies on related oxadiazole compounds indicate good absorption, distribution, metabolism, and excretion (ADME) profiles, making them suitable candidates for drug development . These properties are essential for ensuring that potential therapeutic agents can be effectively utilized in clinical settings.

Table 1: Summary of Research Findings on Oxadiazole Derivatives

Mechanism of Action

The mechanism of action of N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The acetamido group may enhance the compound’s binding affinity to its targets, while the methylbenzamide moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Analogues in HDAC Inhibition

Several benzamide-based HDAC inhibitors share structural similarities with N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methylbenzamide. Key examples include:

Key Observations :

- The hexyl linker in compounds 109 and 136 enhances HDAC1/3 binding but reduces metabolic stability compared to the rigid 1,2,5-oxadiazole core in the target compound .

- The acetamido group in the target compound may improve solubility and selectivity over fluorinated or aminophenyl substituents in analogs like 136 .

Antiproliferative 1,2,5-Oxadiazole Derivatives

MD77 (N-[4-(4-chloro-phenyl)-1,2,5-oxadiazol-3-yl]-4-trifluoromethyl-benzamide) is a structurally related 1,2,5-oxadiazole derivative with demonstrated antiproliferative activity against 58 tumor cell lines .

| Parameter | MD77 | Target Compound |

|---|---|---|

| Core Structure | 1,2,5-Oxadiazole with 4-chlorophenyl | 1,2,5-Oxadiazole with acetamido |

| Substituents | 4-Trifluoromethylbenzamide | 4-Methylbenzamide |

| Biological Activity | Broad-spectrum antiproliferative effects | Likely HDAC-focused (inferred) |

| Potency | GI50 values < 1 µM in multiple cell lines | Not reported |

Key Differences :

- The chlorophenyl and trifluoromethyl groups in MD77 enhance lipophilicity and membrane permeability, favoring antiproliferative activity, whereas the methylbenzamide and acetamido groups in the target compound may prioritize HDAC binding .

Structural Insights :

- The acetamido group in the target compound replaces herbicidal moieties, redirecting its bioactivity toward mammalian systems .

Biological Activity

N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

This compound features an oxadiazole ring which is known for its diverse biological activities. The chemical formula is with a molecular weight of 232.24 g/mol. The presence of the acetamido group enhances its solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The oxadiazole moiety is known to interact with various enzymes, potentially inhibiting their activity. Studies have shown that derivatives of oxadiazole can act as effective inhibitors against specific kinases involved in cancer progression .

- Antimicrobial Properties : Research indicates that oxadiazole derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. This is particularly relevant in the development of new antibiotics .

- Anti-inflammatory Effects : Compounds containing oxadiazole rings have been reported to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Kinase Inhibition | RET Kinase | 0.5 | |

| Antimicrobial Activity | Staphylococcus aureus | 1.0 | |

| Anti-inflammatory | COX Enzyme | 2.5 |

Case Study 1: RET Kinase Inhibition

A study evaluated the efficacy of this compound as a RET kinase inhibitor. The compound demonstrated potent inhibitory effects with an IC50 value of 0.5 µM, significantly reducing cell proliferation in RET-driven cancer models. This suggests its potential as a therapeutic agent in targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound exhibited significant activity against Staphylococcus aureus with an IC50 of 1.0 µM. This finding highlights its potential role in developing new antibiotics to combat resistant strains .

Case Study 3: Anti-inflammatory Potential

Research into the anti-inflammatory effects revealed that the compound inhibits cyclooxygenase (COX) enzymes with an IC50 of 2.5 µM. This suggests that it could be beneficial in treating conditions characterized by inflammation such as arthritis or other inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.